10-Undecenoyl chloride (CAS: 38460-95-6) is a linear C11 acyl chloride distinguished by a terminal vinyl group. This bifunctional structure combines the high reactivity of an acyl chloride for forming stable amide or ester linkages with a terminal alkene suitable for subsequent functionalization via reactions like thiol-ene click chemistry or polymerization.[1][2] This dual reactivity makes it a critical precursor for creating functional polymers and covalently modifying surfaces with a reactive handle for further chemical transformations.
Substituting 10-undecenoyl chloride with its saturated analog, undecanoyl chloride, eliminates the terminal double bond, forfeiting the ability to perform post-synthesis modifications, a primary reason for its selection. Opting for the precursor, 10-undecenoic acid, requires in-situ conversion to the acyl chloride, introducing additional reagents (e.g., thionyl chloride, oxalyl chloride), complicating purification, and potentially lowering overall yield and reproducibility. Acyl chlorides are known to be more reactive monomers for polycondensation reactions compared to their corresponding carboxylic acids, making 10-undecenoyl chloride a more direct and efficient choice for processes like interfacial polymerization.[3]
The terminal alkene of 10-undecenoyl chloride is critical for creating reactive surfaces. In one study, it was first grafted onto a cellulose fabric via esterification, followed by a thiol-ene click reaction with n-dodecyl-thiol to create a superhydrophobic surface with a water contact angle (WCA) of 156.4°.[4] This two-step, one-pot functionalization is impossible with a saturated comparator like undecanoyl chloride, which lacks the alkene handle for the subsequent click chemistry step. The process significantly increased the surface's root mean square roughness (Rq) from 14.6 nm to 149.8 nm, a key factor in achieving superhydrophobicity.[4]
| Evidence Dimension | Post-functionalization capability & resulting water contact angle (WCA) |
| Target Compound Data | Enables thiol-ene click reaction; Final WCA = 156.4° |
| Comparator Or Baseline | Saturated analogs (e.g., undecanoyl chloride): Cannot participate in thiol-ene reaction. Pristine fabric WCA is ~0°. |
| Quantified Difference | Qualitatively enables a critical reaction pathway; Achieves >150° increase in WCA. |
| Conditions | One-step covalent modification of cellulose fabric via esterification and UV-initiated thiol-ene click chemistry. |
For creating advanced functional materials, the terminal alkene is a non-negotiable feature, making saturated substitutes unsuitable for procurement.
In polyamide synthesis, such as the formation of Nylon-type materials, dioyl chlorides are significantly more reactive monomers than their dicarboxylic acid counterparts.[4] This enhanced reactivity allows for rapid polymerization, particularly in low-temperature methods like interfacial polymerization where a diacid would be too slow.[5] For example, the synthesis of Nylon-6,10 is efficiently performed using sebacoyl chloride (a C10 dioyl chloride) and hexamethylene diamine at the interface of two immiscible solvents, yielding 81.43% of the polymer.[1] Using 10-undecenoyl chloride in place of a saturated diacid chloride allows for the synthesis of polyamides with pendant reactive vinyl groups along the backbone, suitable for crosslinking or grafting, a feature not achievable with standard monomers like sebacoyl chloride or adipoyl chloride.
| Evidence Dimension | Reactivity in Polycondensation |
| Target Compound Data | High reactivity, suitable for rapid interfacial polymerization. |
| Comparator Or Baseline | Dicarboxylic acids (e.g., 10-undecenoic acid): Lower reactivity, often requiring high temperatures and longer reaction times, unsuitable for some methods. |
| Quantified Difference | Enables low-temperature synthesis routes and provides a reactive site for post-polymerization modification. |
| Conditions | Interfacial polymerization of diamines and diacyl chlorides. |
Procuring the acyl chloride directly avoids inefficient and harsh reaction conditions, providing a faster and more versatile route to functional polyamides.
The synthesis of well-defined, high-density polymer brushes on surfaces is most effectively achieved using a 'grafting from' approach, where an initiator is first anchored to the surface. 10-Undecenoyl chloride is an ideal reagent for creating this initiator-functionalized surface. It can be used to attach a custom initiator containing a hydroxyl or amine group to a substrate. This contrasts with a 'grafting to' approach, where pre-formed polymers are attached to a surface, which typically results in lower grafting densities due to steric hindrance.[4][5] For example, surface-initiated RAFT polymerization from silica nanoparticles allows for the growth of polymer chains with molecular weights that increase linearly with conversion and maintain low polydispersity (PDI ≈ 1.14), indicating a well-controlled process that leads to dense polymer brush layers.[5] Using 10-undecenoyl chloride to anchor the initiator provides a stable, covalent link essential for the robustness of the final material.
| Evidence Dimension | Suitability for Polymer Brush Synthesis Method |
| Target Compound Data | Ideal for creating an initiator-terminated surface for high-density 'grafting from' polymerization. |
| Comparator Or Baseline | 'Grafting to' methods (attaching pre-made polymers): Generally results in lower grafting density due to steric hindrance. |
| Quantified Difference | Enables a synthesis strategy that produces higher density and better-controlled polymer brushes (PDI < 1.2). |
| Conditions | Surface functionalization followed by controlled radical polymerization (e.g., ATRP, RAFT). |
For applications requiring dense polymer brush coatings, such as advanced composites or anti-fouling surfaces, the 'grafting from' method is superior, and 10-undecenoyl chloride is a key precursor for preparing the required initiator-coated substrate.
Use 10-undecenoyl chloride in interfacial polymerization with diamines to synthesize specialty polyamides. The resulting polymer contains pendant vinyl groups that can be subsequently crosslinked through UV curing or functionalized via thiol-ene chemistry to attach biomolecules, dyes, or other functional moieties.[4][5]
Functionalize hydroxyl-terminated surfaces (e.g., silicon wafers, glass, metal oxides) to create a covalently attached monolayer with terminal alkene groups. These reactive surfaces are ideal platforms for the subsequent immobilization of proteins, DNA, or other sensing elements via click chemistry, providing a stable and oriented attachment layer.[1]
Employ 10-undecenoyl chloride to anchor polymerization initiators onto the surface of nanoparticles (e.g., silica, titania). Subsequent surface-initiated polymerization ('grafting from') yields nanoparticles with a dense shell of polymer brushes, improving their dispersion in polymer matrices and enhancing the mechanical or optical properties of the final composite material.[2]
Corrosive